Harpagoside

Description

Harpagoside has been reported in Scrophularia chrysantha, Verbascum songaricum, and other organisms with data available.

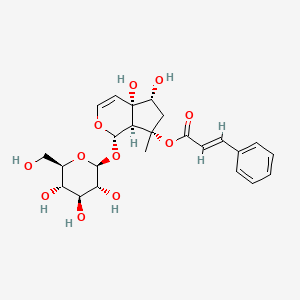

glycoside of a cyclopenta[c]pyran from root of S. African plant Harpagophytum procumbens DC; structure in Negwer, 5th ed, #5281, 7th ed #9921; Harpagophytum extract WS 1531 is plant extract containing harpagoside; Antidiabetic Agent

Structure

3D Structure

Properties

IUPAC Name |

[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O11/c1-23(35-16(27)8-7-13-5-3-2-4-6-13)11-15(26)24(31)9-10-32-22(20(23)24)34-21-19(30)18(29)17(28)14(12-25)33-21/h2-10,14-15,17-22,25-26,28-31H,11-12H2,1H3/b8-7+/t14-,15-,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRQGMOSZKPBNS-FMHLWDFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)/C=C/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101032528 | |

| Record name | Harpagoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19210-12-9 | |

| Record name | Harpagoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19210-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harpagoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019210129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harpagoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1S-[1α,4aα,5α,7α(E),7aα]]-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methyl-7-[(allyl-1-oxo-3-phenyl)oxy]cyclopenta[c]pyran-1-yl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARPAGOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KGS1DC5ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Harpagoside Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harpagoside, a complex iridoid glycoside, is the principal active compound responsible for the anti-inflammatory and analgesic properties of Harpagophytum procumbens (Devil's Claw).[1][2] Understanding its biosynthetic pathway is crucial for optimizing production through metabolic engineering and ensuring the quality of phytopharmaceutical products. This technical guide provides a comprehensive overview of the harpagoside biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It includes a compilation of available quantitative data, detailed experimental protocols for key analytical methods, and visualizations of the pathway and associated workflows to facilitate further research and development. While significant progress has been made in elucidating the early stages of iridoid biosynthesis, the later steps specific to harpagoside formation are still under investigation.[3]

Introduction to Harpagoside and its Significance

Harpagoside is a monoterpenoid-derived natural product found predominantly in the roots of Harpagophytum procumbens.[2] It consists of an iridoid core (harpagide) glycosylated at the C1 position and esterified with cinnamic acid at the C8 position.[4] Clinically, extracts of Devil's Claw standardized to their harpagoside content are used to treat a range of inflammatory conditions, including arthritis and back pain. The growing demand for harpagoside necessitates a deeper understanding of its biosynthesis to enable sustainable production methods beyond wild harvesting, such as plant cell cultures or heterologous expression systems.

The Harpagoside Biosynthetic Pathway

The biosynthesis of harpagoside originates from the general isoprenoid pathway, specifically from the monoterpene precursor geraniol. The pathway can be broadly divided into three main stages:

-

Formation of the Iridoid Skeleton: Conversion of geraniol to the core iridoid structure.

-

Glycosylation: Attachment of a glucose moiety.

-

Acylation: Esterification with cinnamic acid.

The early steps of the pathway are homologous to the well-characterized iridoid biosynthesis in species like Catharanthus roseus.

Formation of the Iridoid Skeleton

The initial steps involve a series of oxidation and cyclization reactions to form the characteristic bicyclic iridoid core.

The pathway begins with the hydroxylation of geraniol at the C8 position to form 8-hydroxygeraniol. This reaction is catalyzed by Geraniol 8-hydroxylase (G8H) , a cytochrome P450 monooxygenase.

-

Enzyme: Geraniol 8-hydroxylase (G8H) (EC 1.14.14.83)

-

Substrate: Geraniol

-

Product: 8-hydroxygeraniol

-

Cofactors: NADPH, O₂, Cytochrome P450 Reductase (CPR)

8-hydroxygeraniol undergoes a two-step oxidation to form 8-oxogeranial. This conversion is catalyzed by 8-Hydroxygeraniol Oxidoreductase (8-HGO) , a NAD⁺-dependent dehydrogenase. 8-HGO can catalyze the sequential oxidation of the alcohol to an aldehyde and then to a dialdehyde.

-

Enzyme: 8-Hydroxygeraniol Oxidoreductase (8-HGO) (EC 1.1.1.324)

-

Substrate: 8-hydroxygeraniol

-

Intermediates: 8-oxogeraniol, 8-hydroxygeranial

-

Product: 8-oxogeranial

-

Cofactor: NAD⁺

The dialdehyde, 8-oxogeranial, is the substrate for Iridoid Synthase (ISY) , which catalyzes a reductive cyclization to form the iridoid scaffold. This key step involves an initial NADPH-dependent reduction followed by an intramolecular cyclization (via a Michael addition or Diels-Alder reaction) to yield nepetalactol isomers.

-

Enzyme: Iridoid Synthase (ISY)

-

Substrate: 8-oxogeranial

-

Product: Nepetalactol isomers (e.g., cis-trans-nepetalactol)

-

Cofactor: NADPH

Further enzymatic modifications, which are not yet fully elucidated for harpagoside biosynthesis, convert nepetalactol into the specific iridoid precursor, harpagide.

References

Harpagoside: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harpagoside, an iridoid glycoside, is a prominent secondary metabolite isolated from the roots of Harpagophytum procumbens, commonly known as Devil's Claw. This compound is of significant interest to the pharmaceutical and scientific communities due to its potent anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of harpagoside, with a focus on its mechanism of action and analytical methodologies.

Chemical Structure and Properties

Harpagoside is characterized by a complex iridoid structure linked to a glucose molecule and esterified with cinnamic acid. Its systematic IUPAC name is [(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate[1].

Physicochemical Properties

A summary of the key physicochemical properties of harpagoside is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₀O₁₁ | [1] |

| Molecular Weight | 494.49 g/mol | [1] |

| Melting Point | 120°C (decomposes) | |

| Appearance | White crystalline powder | |

| Solubility | Soluble in methanol and water. Soluble in ethanol (≥49.4 mg/mL) and DMSO (≥27.95 mg/mL). Insoluble in water. | |

| Optical Rotation | Specific rotation value not consistently reported. | |

| LogP (Octanol-Water) | Approximately -0.6 |

Spectroscopic Data

The structural elucidation of harpagoside has been established through various spectroscopic techniques. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

Table 2: Spectroscopic Data of Harpagoside

| Technique | Key Data and Observations |

| ¹H-NMR | Data not fully available in a single comprehensive source. |

| ¹³C-NMR | Data not fully available in a single comprehensive source. |

| IR (cm⁻¹) | Characteristic bands at 3253.00 (-O-H stretching), 2934.21 (-C=C stretching), 1621.00 (-C=O stretching), and 1145.37 (-C-O stretching). A prominent band at 969.24 cm⁻¹ is attributed to the sugar moiety. |

| Mass Spectrometry | In MS³ mode, characteristic fragmentations are observed at m/z 369, m/z 351, and m/z 203. |

Biological Activity and Signaling Pathways

Harpagoside is renowned for its anti-inflammatory effects, which are primarily mediated through the inhibition of pro-inflammatory signaling pathways. One of the most well-characterized mechanisms is its interference with the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Inhibition of the NF-κB Signaling Pathway

NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[2]. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target inflammatory genes[2].

Harpagoside has been shown to suppress the activation of NF-κB. It is proposed to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent expression of inflammatory mediators.

Experimental Protocols

Extraction and Isolation of Harpagoside

A common method for the extraction and isolation of harpagoside from Harpagophytum procumbens roots involves solvent extraction followed by chromatographic purification.

Protocol:

-

Maceration: Dried and powdered root material of H. procumbens is macerated with a suitable solvent. A mixture of ethanol and water (e.g., 70% ethanol) is often used for efficient extraction.

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract can be further partitioned between immiscible solvents (e.g., water and n-butanol) to separate compounds based on their polarity. Harpagoside, being a glycoside, will preferentially partition into the more polar phase.

-

Chromatographic Purification: The harpagoside-rich fraction is subjected to column chromatography. Silica gel or reversed-phase C18 material can be used as the stationary phase. Elution with a gradient of solvents (e.g., ethyl acetate-methanol-water) allows for the separation of harpagoside from other constituents.

-

Crystallization: The purified harpagoside fractions are pooled, concentrated, and crystallized from a suitable solvent system to obtain pure harpagoside.

An alternative method for purification is high-speed counter-current chromatography (HSCCC) using a two-phase solvent system such as chloroform/n-butanol/methanol/water.

High-Performance Liquid Chromatography (HPLC) Analysis

Quantitative analysis of harpagoside in plant extracts and pharmaceutical formulations is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

-

Sample Preparation: A known amount of the dried extract or formulated product is dissolved in a suitable solvent, typically methanol or a methanol-water mixture. The solution is filtered through a 0.45 µm filter before injection.

-

Chromatographic Conditions:

-

Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A mixture of an aqueous solution (often with a small amount of acid like formic or phosphoric acid to improve peak shape) and an organic solvent (acetonitrile or methanol) is used. The elution can be isocratic or gradient. A common isocratic mobile phase is a mixture of methanol and water (e.g., 60:40 v/v).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 280 nm is suitable for harpagoside.

-

Injection Volume: Typically 10-20 µL.

-

-

Quantification: A calibration curve is constructed by injecting standard solutions of pure harpagoside at different concentrations. The concentration of harpagoside in the sample is determined by comparing its peak area to the calibration curve.

Conclusion

Harpagoside continues to be a molecule of significant scientific and therapeutic interest. Its well-defined chemical structure and known physicochemical properties facilitate its isolation and analysis. The elucidation of its anti-inflammatory mechanism, particularly its inhibitory effect on the NF-κB signaling pathway, provides a strong basis for its therapeutic applications. The standardized experimental protocols for extraction and HPLC analysis are crucial for the quality control and further development of harpagoside-based products. This technical guide serves as a valuable resource for professionals engaged in the research and development of this promising natural compound.

References

Harpagoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harpagoside, an iridoid glycoside, is a phytochemical of significant interest to the pharmaceutical and nutraceutical industries due to its potent anti-inflammatory and analgesic properties.[1] This technical guide provides an in-depth overview of the natural sources of harpagoside, its distribution within plant species, and detailed methodologies for its extraction and quantification. Furthermore, it elucidates the biosynthetic pathway of harpagoside and its mechanism of action via key signaling pathways, offering valuable insights for research and drug development.

Natural Sources and Distribution of Harpagoside

Harpagoside is predominantly found in the secondary tuberous roots of Harpagophytum procumbens, commonly known as Devil's Claw, a plant native to Southern Africa.[2][3][4] This species, along with the closely related Harpagophytum zeyheri, serves as the primary commercial source of harpagoside. While both species contain harpagoside, H. procumbens generally exhibits higher concentrations. The European Pharmacopoeia specifies a minimum of 1.2% harpagoside content for commercial Devil's Claw products.

Beyond the Harpagophytum genus, harpagoside has been identified in various other plant families, presenting potential alternative sources. These include species within the Scrophulariaceae and Lamiaceae families.

Quantitative Distribution of Harpagoside

The concentration of harpagoside varies significantly depending on the plant species, the part of the plant, and growing conditions such as season and sun exposure. The following tables summarize the quantitative data on harpagoside content from various studies.

Table 1: Harpagoside Content in Harpagophytum Species

| Plant Species | Plant Part | Harpagoside Content (% Dry Weight) | Reference |

| Harpagophytum procumbens | Secondary Tuberous Roots | 0.5 - 3.0 | |

| Harpagophytum procumbens | Secondary Roots | Minimum 1.2 (European Pharmacopoeia) | |

| Harpagophytum procumbens | Primary Tubers | Lower than secondary tubers | |

| Harpagophytum procumbens | Leaves, Flowers, Stems, Ripe Fruits | Not detected or trace amounts | |

| Harpagophytum zeyheri | Roots | Generally lower than H. procumbens |

Table 2: Harpagoside Content in Scrophularia Species

| Plant Species | Plant Part | Condition | Harpagoside Content (% Dry Weight) | Reference |

| Scrophularia lanceolata | Leaves | Full Sun | 0.63 | |

| Scrophularia lanceolata | Leaves | Shade | 0.43 | |

| Scrophularia marilandica | Leaves | Full Sun | 0.24 | |

| Scrophularia scorodonia | Leaves | July (Peak) | Highest concentration | |

| Scrophularia scorodonia | Stems and Flowers | - | Lower than leaves |

Table 3: Harpagoside Content in Verbascum Species

| Plant Species | Plant Part | Harpagoside Content (% Dry Weight) | Reference |

| Verbascum nigrum | Leaves | ~0.68 | |

| Verbascum sinuatum | - | 0.01 mg/g | |

| Verbascum blattaria | Leaves | Detected |

Experimental Protocols

Accurate and reproducible methods for the extraction and quantification of harpagoside are crucial for research and quality control. This section details commonly employed experimental protocols.

Extraction of Harpagoside

2.1.1. Solvent Extraction (Maceration)

This is a conventional method for extracting harpagoside from dried plant material.

-

Plant Material: Dried and powdered secondary roots of Harpagophytum procumbens.

-

Solvents: Methanol, water, or a mixture of methanol and water (e.g., 50:50 v/v) are commonly used. Water has been shown to be a highly efficient solvent for harpagoside extraction.

-

Procedure:

-

Weigh a known amount of the powdered plant material.

-

Add the chosen solvent in a specific solid-to-liquid ratio.

-

Stir or sonicate the mixture for a defined period at room temperature.

-

Separate the extract from the solid residue by filtration or centrifugation.

-

The extraction process may be repeated multiple times to ensure complete recovery.

-

The collected extracts are then combined and can be concentrated under reduced pressure.

-

2.1.2. Microwave-Assisted Extraction (MAE)

MAE is a more rapid and efficient extraction method compared to conventional techniques.

-

Principle: Microwaves are used to heat the solvent and plant material, leading to faster and more efficient extraction.

-

Procedure:

-

Place the powdered plant material and solvent in a microwave-safe extraction vessel.

-

Apply microwave irradiation at a specific power and for a set duration.

-

After extraction, the mixture is cooled and filtered.

-

Quantification of Harpagoside

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used and accurate method for the quantification of harpagoside.

-

Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a PDA or UV detector.

-

Column: A reversed-phase C18 column is typically used (e.g., Kinetex XB, 150x4.6mm, 5µ).

-

Mobile Phase: A gradient or isocratic mixture of an acidified aqueous solution (e.g., 0.02% formic acid or 1% phosphoric acid) and an organic solvent like methanol or acetonitrile. A common mobile phase is methanol: 0.02% formic acid (60:40 v/v).

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at 280 nm is commonly employed.

-

Quantification: A calibration curve is generated using a certified harpagoside standard at various concentrations. The concentration of harpagoside in the sample extract is then determined by comparing its peak area to the calibration curve.

2.2.2. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is another technique used for the quantification of harpagoside, offering high sample throughput.

-

Stationary Phase: HPTLC plates coated with silica gel.

-

Mobile Phase: A suitable solvent system that allows for the separation of harpagoside from other components in the extract.

-

Detection: After development, the plate is dried, and the spots can be visualized under UV light or by spraying with a color-forming reagent.

-

Quantification: Densitometric analysis is used to measure the intensity of the harpagoside spot, which is then compared to a standard curve.

Biosynthesis and Signaling Pathways

Harpagoside Biosynthesis

The biosynthesis of harpagoside, an iridoid glycoside, is a complex process that is not yet fully elucidated. However, the initial steps are known to follow the iridoid synthesis pathway, likely originating from geraniol.

Caption: Proposed biosynthetic pathway of harpagoside.

Anti-inflammatory Signaling Pathways

Harpagoside exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

3.2.1. Inhibition of the NF-κB Signaling Pathway

Harpagoside has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory genes.

Caption: Harpagoside inhibits the NF-κB signaling pathway.

3.2.2. Inhibition of the Cyclooxygenase-2 (COX-2) Pathway

By inhibiting the NF-κB pathway, harpagoside leads to the downregulation of pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

Caption: Harpagoside's indirect inhibition of the COX-2 pathway.

Conclusion

Harpagoside remains a compound of significant scientific and therapeutic interest. This guide has provided a comprehensive overview of its natural sources, with a focus on quantitative distribution, and has detailed the essential experimental protocols for its study. The elucidation of its biosynthetic and anti-inflammatory signaling pathways offers a solid foundation for further research into its pharmacological properties and for the development of novel anti-inflammatory agents. The continued exploration of alternative plant sources and the optimization of extraction and analytical methods will be crucial for the sustainable and efficient utilization of this valuable natural product.

References

- 1. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 2. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pinellinutraceuticals.com [pinellinutraceuticals.com]

Harpagoside: A Technical Guide to its Classification, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harpagoside is a prominent iridoid glycoside recognized for its significant anti-inflammatory and analgesic properties.[1] It is a primary bioactive constituent of Harpagophytum procumbens, commonly known as Devil's Claw, a plant indigenous to Southern Africa with a long history of use in traditional medicine for treating a variety of ailments, including rheumatic complaints.[1][2] This technical guide provides an in-depth overview of harpagoside, focusing on its classification within the iridoid glycoside family, its biosynthetic origins, detailed experimental protocols for its isolation and quantification, and a summary of its key pharmacological activities with a focus on its mechanism of action.

I. Classification and Chemical Structure of Harpagoside

Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran skeleton.[3] They are broadly classified into two main categories: iridoid glycosides and secoiridoid glycosides, with further subdivisions based on their chemical structures.[3]

Iridoid Glycoside Classification:

-

Iridoid Glycosides: These compounds possess the intact bicyclic cyclopentanopyran ring system.

-

Secoiridoid Glycosides: In this subclass, the bond between C-7 and C-8 of the cyclopentane ring is cleaved.

-

Non-glycosidic Iridoids: These are iridoids that lack a sugar moiety.

-

Bis-iridoids: These are dimeric forms of iridoids.

Harpagoside falls under the category of iridoid glycosides . Its chemical structure features the characteristic cis-fused cyclopentane-pyran ring system with a glucose molecule attached via a glycosidic bond. The systematic IUPAC name for harpagoside is (1S,4aS,5R,7S,7aS)-1-(β-D-Glucopyranosyloxy)-4a,5-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl (2E)-3-phenylprop-2-enoate.

II. Biosynthesis of Harpagoside

The biosynthesis of harpagoside, like other iridoids, originates from the mevalonate pathway. The iridane skeleton is monoterpenoid in origin, formed from geranyl pyrophosphate (GPP). While the complete biosynthetic pathway of harpagoside is not fully elucidated, a proposed pathway involves a series of enzymatic reactions including hydroxylation, oxidation, cyclization, glycosylation, and esterification. Isotopic labeling studies have been instrumental in elucidating the sequential transformations in the biosynthesis of related iridoid compounds.

References

Harpagoside: A Technical Guide to its Discovery, History, and Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harpagoside, a prominent iridoid glycoside, is the principal bioactive compound isolated from the roots of Harpagophytum procumbens, colloquially known as Devil's Claw. This technical guide provides a comprehensive overview of the discovery and historical development of Harpagoside as a therapeutic agent. It details the initial isolation and structural elucidation, followed by a chronological account of the key research milestones that have shaped our understanding of its pharmacological properties. The guide presents a compilation of quantitative data on its anti-inflammatory and analgesic effects, including IC50 values and in vivo efficacy. Detailed experimental protocols for seminal assays are provided to facilitate reproducibility and further investigation. Furthermore, the molecular mechanisms of action are explored through the visualization of key signaling pathways, offering insights for researchers and professionals in drug development.

Discovery and History

The medicinal use of Harpagophytum procumbens has its roots in the traditional knowledge of the Khoisan people of Southern Africa, who have long utilized it to treat a variety of ailments, including pain and fever.[1] The journey of its active constituent, Harpagoside, into the realm of modern science began in the mid-20th century.

The first to document the plant's medicinal properties and introduce it to Europe was G.H. Mehnert in the early 1900s. However, the pivotal moment in the scientific history of Harpagoside was its first isolation in 1962 by Tunmann and Lux from the University of Würzburg in Germany.[1][2] This was followed by the structural characterization and elucidation of Harpagoside and a related compound, Harpagide, in 1964 by Lichti and von Wartburg, as well as Tunmann and Stierstorfer.[3]

Subsequent research focused on validating the traditional claims of Devil's Claw's anti-inflammatory and analgesic properties. Early pharmacological studies in the 1970s provided the initial evidence of these effects in animal models. Over the following decades, extensive research has delved into the molecular mechanisms underlying Harpagoside's therapeutic activities, solidifying its position as a significant natural product in the management of inflammatory conditions.

Quantitative Pharmacological Data

The anti-inflammatory and analgesic properties of Harpagoside have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview for researchers.

Table 1: In Vitro Anti-inflammatory Activity of Harpagoside

| Target | Assay System | Test Compound | IC50 / Inhibition | Reference |

| iNOS | LPS-stimulated RAW 264.7 cells | Harpagoside | IC50: 39.8 µM | |

| NF-κB | LPS-stimulated RAW 264.7 cells (luciferase reporter assay) | Harpagoside | IC50: 96.4 µM | |

| COX-1 | Whole-blood assay | Harpagoside-rich fraction | 37.2% inhibition | |

| COX-2 | Whole-blood assay | Harpagoside-rich fraction | 29.5% inhibition | |

| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | Harpagoside-rich fraction | 66% inhibition |

Table 2: Pharmacokinetic Parameters of Harpagoside in Horses

| Parameter | Dose: 5 mg/kg | Dose: 10 mg/kg |

| Cmax (ng/mL) | 25.59 | 55.46 |

| Tmax (hr) | 1.0 | 1.0 |

| AUC (ng·hr/mL) | 70.46 | 117.85 |

| t1/2 (hr) | 2.53 | 2.32 |

| Vd/F (L/kg) | 259.04 | 283.83 |

| CL/F (L/hr/kg) | 70.96 | 84.86 |

Experimental Protocols

This section provides detailed methodologies for key experiments that have been instrumental in characterizing the pharmacological activities of Harpagoside.

Extraction and Isolation of Harpagoside (Historical Method Adaptation)

This protocol is an adaptation based on early isolation techniques and modern advancements.

-

Plant Material: Dried, powdered secondary roots of Harpagophytum procumbens.

-

Extraction:

-

Macerate the powdered root material with methanol at room temperature for 24 hours.

-

Filter the extract and concentrate under reduced pressure to yield a crude methanol extract.

-

Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.

-

-

Purification:

-

Subject the ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform-methanol.

-

Monitor the fractions by thin-layer chromatography (TLC) using a chloroform:methanol (75:25 v/v) mobile phase and visualize with a suitable staining reagent (e.g., vanillin-sulfuric acid).

-

Combine fractions containing Harpagoside and further purify by preparative high-performance liquid chromatography (HPLC).

-

-

Characterization:

-

Confirm the structure of the isolated Harpagoside using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and compare the data with published values.

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

-

Animals: Male Wistar rats (180-220 g).

-

Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.

-

Treatment:

-

Administer Harpagoside (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) orally or intraperitoneally at various doses.

-

Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to a positive control group.

-

-

Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

In Vitro Anti-inflammatory Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay assesses the inhibitory effect of a compound on the production of a key inflammatory mediator.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Harpagoside for 1 hour.

-

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

-

Measurement of Nitrite:

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Calculate the percentage inhibition of NO production for each concentration of Harpagoside compared to the LPS-stimulated control.

In Vitro Mechanism of Action Assay: NF-κB Luciferase Reporter Assay

This assay determines if a compound's anti-inflammatory effect is mediated through the inhibition of the NF-κB signaling pathway.

-

Cell Line: Use a stable cell line (e.g., HEK293T or RAW 264.7) transfected with a luciferase reporter construct containing NF-κB response elements.

-

Treatment and Stimulation:

-

Seed the cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of Harpagoside for 1 hour.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Calculate the percentage inhibition of NF-κB-dependent luciferase activity for each concentration of Harpagoside compared to the stimulated control.

Signaling Pathways and Molecular Mechanisms

Harpagoside exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Harpagoside has been shown to inhibit the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory enzymes and cytokines.

References

Harpagoside's Mechanism of Action: A Technical Guide to Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

Harpagoside, a prominent iridoid glycoside derived from the roots of Harpagophytum procumbens (commonly known as Devil's Claw), has garnered significant scientific interest for its anti-inflammatory and analgesic properties.[1] Preliminary research has begun to elucidate the molecular mechanisms underpinning these therapeutic effects, pointing towards the modulation of key signaling pathways involved in inflammation and pain. This technical guide provides an in-depth overview of the foundational studies on harpagoside's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Core Anti-Inflammatory Mechanisms

Harpagoside's anti-inflammatory activity appears to be multifaceted, primarily involving the inhibition of pro-inflammatory mediators and the modulation of intracellular signaling pathways. Key targets include cyclooxygenase (COX) enzymes, nitric oxide (NO) production, and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Inhibition of Cyclooxygenase (COX) and Nitric Oxide (NO) Synthesis

Harpagoside has been shown to interfere with the arachidonic acid pathway by inhibiting COX enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[2][3] Additionally, it has demonstrated the ability to suppress the production of nitric oxide, another important pro-inflammatory molecule.

Table 1: Quantitative Data on Harpagoside's Inhibition of Inflammatory Mediators

| Target | Effect | Concentration/Value | Experimental System | Reference |

| COX-1 Activity | Inhibition | 37.2% | Whole blood assay (harpagoside-rich fraction) | [4] |

| COX-2 Activity | Inhibition | 29.5% | Whole blood assay (harpagoside-rich fraction) | |

| Nitric Oxide (NO) Production | Inhibition | 66% | Whole blood assay (harpagoside-rich fraction) | |

| NO Release | IC50 | 39.8 µM | LPS-stimulated RAW 264.7 macrophages | |

| COX-2 Binding Energy | Molecular Docking | -9.13 kcal/mol | In silico analysis |

Modulation of NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Harpagoside has been demonstrated to suppress the activation of NF-κB. This is achieved by preventing the degradation of the inhibitory subunit IκB-α, which in turn blocks the translocation of the active p65 subunit into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes like iNOS and COX-2.

This assay is used to quantify the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of harpagoside.

-

Cell Culture and Transfection:

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed the cells in 96-well plates.

-

Transiently co-transfect the cells with a luciferase reporter plasmid under the control of an NF-κB response element (pNF-κB-Luc) and a control plasmid for normalization (e.g., pSV-β-galactosidase) using a suitable transfection reagent.

-

-

Treatment:

-

After transfection, pre-treat the cells with varying concentrations of harpagoside (e.g., 0.1–200 µM) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 4-6 hours to induce NF-κB activation. Include unstimulated and vehicle-treated cells as controls.

-

-

Cell Lysis:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a passive lysis buffer.

-

-

Luciferase Assay:

-

Add luciferase assay reagent to the cell lysates.

-

Measure the luminescence using a luminometer.

-

Measure the β-galactosidase activity for normalization of transfection efficiency.

-

-

Data Analysis:

-

Express the results as relative luciferase activity (fold change compared to the unstimulated control).

-

Calculate the IC50 value for harpagoside's inhibition of NF-κB transcriptional activity.

-

Caption: Harpagoside inhibits the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathway

Harpagoside has also been shown to affect the MAPK signaling pathway, which is another crucial regulator of the inflammatory response. Specifically, it has been found to suppress the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).

Caption: Harpagoside's inhibitory effect on the MAPK pathway.

Role in Osteoclastogenesis

Beyond its general anti-inflammatory effects, harpagoside has been investigated for its role in bone metabolism, particularly in inhibiting osteoclastogenesis, the process of bone resorption. This is highly relevant to inflammatory bone diseases like rheumatoid arthritis.

Inhibition of RANKL-Induced Osteoclastogenesis

Harpagoside has been shown to inhibit receptor activator of nuclear factor κB ligand (RANKL)-induced osteoclastogenesis. The proposed mechanism involves the suppression of the Syk-Btk-PLCγ2-Ca2+ signaling pathway, which leads to a decrease in the activation of key transcription factors, c-Fos and nuclear factor of activated T-cells cytoplasmic 1 (NFATc1), that are essential for osteoclast differentiation.

This method is used to detect the levels of specific proteins in cell lysates to assess the activation state of signaling pathways.

-

Cell Culture and Treatment:

-

Culture bone marrow-derived macrophages (BMMs) or RAW 264.7 cells.

-

Pre-treat the cells with harpagoside for a specified time.

-

Stimulate the cells with RANKL to induce osteoclastogenesis and activate the relevant signaling pathways.

-

-

Protein Extraction:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a Bradford or BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-ERK, phospho-JNK, IκB-α, p65, c-Fos, NFATc1) and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Caption: Harpagoside's inhibition of RANKL-induced osteoclastogenesis.

Experimental Workflow for Investigating Harpagoside's Anti-inflammatory Effects

The following diagram outlines a general experimental workflow for characterizing the anti-inflammatory mechanism of action of harpagoside.

Caption: A typical experimental workflow for harpagoside studies.

Conclusion

Preliminary studies have provided valuable insights into the molecular mechanisms underlying the anti-inflammatory and analgesic effects of harpagoside. The evidence strongly suggests that its therapeutic potential stems from its ability to inhibit key inflammatory mediators like prostaglandins and nitric oxide, and to modulate critical signaling pathways such as NF-κB and MAPK. Furthermore, its inhibitory action on RANKL-induced osteoclastogenesis highlights its potential in the management of inflammatory bone diseases. Further research, including more extensive in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile for various inflammatory conditions.

References

- 1. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Harpagoside suppresses IL-6 expression in primary human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Harpagoside: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Foreword: Harpagoside, a prominent iridoid glycoside extracted from the roots of Harpagophytum procumbens (Devil's Claw), has garnered significant attention for its anti-inflammatory and analgesic properties. As research into its therapeutic potential continues, a thorough understanding of its physicochemical characteristics is paramount for the development of stable and effective pharmaceutical formulations. This technical guide provides a comprehensive overview of the available data on the solubility and stability of harpagoside, intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Harpagoside Solubility

The solubility of a drug substance is a critical determinant of its bioavailability and formulation feasibility. The following tables summarize the known quantitative and qualitative solubility data for harpagoside in various solvents.

Quantitative Solubility Data

Data on the precise solubility of harpagoside in a wide range of solvents and temperatures is limited in publicly available literature. However, several sources provide valuable quantitative estimates.

| Solvent | Solubility (at 25 °C) | Citation(s) |

| Dimethyl Sulfoxide (DMSO) | ≥27.95 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | 99 mg/mL (200.2 mM) | [2] |

| Ethanol (EtOH) | ≥49.4 mg/mL | [1] |

Note: The conflicting values for DMSO solubility may arise from different experimental methodologies or variations in the purity of the harpagoside used.

Qualitative Solubility Data

Qualitative assessments provide a broader understanding of harpagoside's solubility characteristics.

| Solvent | Solubility | Citation(s) |

| Water | Insoluble/Slightly Soluble | [1] |

| Methanol | Soluble | [3] |

| Ethanol | Soluble | |

| Pyridine | Soluble |

Note: There are conflicting reports regarding the water solubility of harpagoside, with some sources indicating it is soluble. This discrepancy highlights the need for further rigorous investigation into its aqueous solubility under various pH and temperature conditions.

Harpagoside Stability

Understanding the stability of harpagoside under various environmental conditions is crucial for ensuring the quality, efficacy, and shelf-life of derived products.

pH Stability

Harpagoside's stability is significantly influenced by pH. It exhibits greater stability in neutral to alkaline conditions compared to acidic environments.

| Condition | Observation | Duration | Citation(s) |

| Artificial Gastric Fluid (Acidic pH) | ~10% decrease in content | 3 hours | |

| Artificial Intestinal Fluid (Neutral to Alkaline pH) | Stable | 6 hours |

Thermal Stability

Temperature is a critical factor affecting the stability of harpagoside.

| Condition | Observation | Duration | Citation(s) |

| 40°C / 75% RH (Powdered Formulation) | >98% of harpagoside content remained | 6 months | |

| Sun-drying | Significant degradation | Not specified | |

| Tunnel-drying (50°C) | Good retention | Not specified | |

| Freeze-drying | Good retention | Not specified |

Photostability

Exposure to light, particularly sunlight, can lead to the degradation of harpagoside. The significantly lower retention of harpagoside in sun-dried samples compared to other drying methods suggests its photosensitivity. However, detailed quantitative data from controlled photodegradation studies are currently lacking.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to harpagoside solubility and stability, based on established scientific practices.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of harpagoside in a specific solvent at a controlled temperature.

Materials:

-

Harpagoside (high purity)

-

Selected solvent (e.g., water, ethanol, methanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of harpagoside to a glass vial containing a known volume of the selected solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate at a consistent speed (e.g., 150 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.

-

Centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of harpagoside in the filtrate using a validated HPLC method.

-

The resulting concentration represents the equilibrium solubility of harpagoside in the tested solvent at the specified temperature.

Shake-Flask Solubility Determination Workflow

Stability Study: Forced Degradation

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

Objective: To investigate the degradation of harpagoside under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).

Materials:

-

Harpagoside solution of known concentration

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Photostability chamber with controlled light and UV exposure

-

Oven or temperature-controlled chamber

-

HPLC system

Procedure:

-

Acid Hydrolysis: Mix the harpagoside solution with an equal volume of HCl solution. Keep the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Withdraw samples at each time point, neutralize with NaOH, and analyze by HPLC.

-

Base Hydrolysis: Mix the harpagoside solution with an equal volume of NaOH solution. Follow the same procedure as for acid hydrolysis, neutralizing with HCl before HPLC analysis.

-

Oxidative Degradation: Mix the harpagoside solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature for a defined period, withdrawing and analyzing samples at intervals.

-

Photodegradation: Expose the harpagoside solution to a controlled light source (e.g., ICH option 1 or 2) in a photostability chamber for a specific duration. A dark control sample should be stored under the same conditions but protected from light. Analyze both samples by HPLC.

-

Thermal Degradation: Place the harpagoside solution in an oven at an elevated temperature (e.g., 60°C or 80°C) for a defined period. Withdraw and analyze samples at intervals.

Analysis:

-

Use a validated stability-indicating HPLC method to separate harpagoside from its degradation products.

-

Calculate the percentage of harpagoside remaining at each time point under each stress condition.

-

Identify and characterize major degradation products using techniques such as LC-MS.

Forced Degradation Study Workflow

Signaling Pathways

Harpagoside exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Harpagoside has been shown to inhibit this pathway.

Harpagoside's Inhibition of the NF-κB Pathway

Harpagoside inhibits the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway. It prevents the degradation of the inhibitory subunit IκBα, which in turn blocks the translocation of the active NF-κB dimer into the nucleus. This ultimately suppresses the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Inhibition of the c-Fos/AP-1 Signaling Pathway

The Activator Protein-1 (AP-1) transcription factor, often a complex of c-Fos and c-Jun proteins, is another key regulator of inflammatory gene expression.

Harpagoside's Inhibition of the c-Fos/AP-1 Pathway

In the context of osteoarthritis, pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) can activate the c-Fos/AP-1 pathway. Harpagoside has been shown to suppress the IL-1β-induced expression and phosphorylation of c-Fos, thereby inhibiting the formation and activity of the AP-1 transcription factor. This leads to a downregulation of inflammatory mediators such as Interleukin-6 (IL-6).

Conclusion and Future Directions

This technical guide consolidates the current knowledge on the solubility and stability of harpagoside, providing a foundation for its further development as a therapeutic agent. The available data indicate that harpagoside has favorable solubility in several organic solvents but limited and conflicting data regarding its aqueous solubility. Its stability is compromised under acidic conditions and upon exposure to light and high temperatures.

To advance the development of harpagoside-based pharmaceuticals, further research is warranted in the following areas:

-

Comprehensive Solubility Profiling: Systematic determination of harpagoside's solubility in a wider range of pharmaceutically acceptable solvents and at various temperatures.

-

Quantitative Stability Studies: Detailed kinetic studies of harpagoside degradation under a broader spectrum of pH values, temperatures, and light intensities to establish a comprehensive stability profile.

-

Identification of Degradation Products: Thorough characterization of the degradation products formed under different stress conditions to assess their potential toxicity and impact on product safety.

A more complete understanding of these physicochemical properties will be instrumental in the rational design of stable and bioavailable harpagoside formulations, ultimately unlocking its full therapeutic potential.

References

Harpagoside: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Properties, Biological Activity, and Experimental Protocols of a Potent Anti-inflammatory Iridoid Glycoside

Abstract

Harpagoside is a prominent iridoid glycoside isolated from the roots of Harpagophytum procumbens, commonly known as Devil's Claw. Traditionally used in folk medicine for its analgesic and anti-inflammatory properties, harpagoside has garnered significant scientific interest as a potential therapeutic agent for inflammatory disorders. This technical guide provides a comprehensive overview of harpagoside, including its chemical identifiers, physicochemical properties, and detailed summaries of its pharmacological activity. We present key quantitative data, in-depth experimental methodologies for in vitro assays, and visual representations of its primary signaling pathways to support researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

Harpagoside is a monoterpenoid glycoside responsible for many of the medicinal properties of Devil's Claw.[1] Its core structure consists of an iridoid skeleton linked to a glucose molecule and esterified with cinnamic acid.

| Property[2][3][4] | Value |

| CAS Number | 19210-12-9 |

| IUPAC Name | [(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate |

| Molecular Formula | C₂₄H₃₀O₁₁ |

| Molar Mass | 494.49 g·mol⁻¹ |

| Appearance | White to beige crystalline powder |

| Solubility | Soluble in methanol and DMSO; sparingly soluble in water |

Mechanism of Action and Signaling Pathways

Harpagoside exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. Biochemical studies have demonstrated its ability to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes and to suppress the production of nitric oxide (NO).[5] A central mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Additionally, harpagoside has been shown to interfere with bone resorption by inhibiting the RANKL (Receptor Activator of Nuclear Factor κB Ligand) signaling pathway in osteoclasts.

Inhibition of the NF-κB Signaling Pathway

Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of the inflammatory response. It binds to Toll-like receptor 4 (TLR4), initiating a cascade that leads to the activation of the IKK (IκB kinase) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for iNOS and COX-2. Harpagoside has been shown to prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of its target genes.

Inhibition of RANKL-Induced Osteoclastogenesis

Harpagoside has demonstrated a protective effect against inflammation-induced bone loss by inhibiting osteoclast differentiation. RANKL, upon binding to its receptor RANK on osteoclast precursors, triggers a signaling cascade involving spleen tyrosine kinase (Syk), Bruton's tyrosine kinase (Btk), and phospholipase C gamma 2 (PLCγ2). This leads to calcium oscillations and the activation of downstream transcription factors, notably c-Fos and NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1). NFATc1 is a master regulator of osteoclastogenesis, promoting the expression of genes necessary for osteoclast function. Harpagoside has been found to inhibit the phosphorylation of Syk, Btk, and PLCγ2, thereby downregulating the activation of c-Fos and NFATc1 and suppressing osteoclast formation.

Pharmacological Activity: Quantitative Data

The inhibitory effects of harpagoside on key inflammatory mediators have been quantified in various in vitro models. These studies provide valuable data for dose-response characterization and drug development.

| Assay | Cell Line | Inducer | Measured Effect | IC₅₀ / Result |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS (100 ng/mL) | Inhibition of NO release | 39.8 µM |

| NF-κB Transcriptional Activity | RAW 264.7 Macrophages | LPS (100 ng/mL) | Inhibition of NF-κB luciferase reporter activity | 96.4 µM |

| iNOS & COX-2 Expression | HepG2 Hepatocarcinoma | LPS (10 µg/mL) | Inhibition of mRNA and protein expression | Effective at 200 µM |

| Osteoclast Differentiation | Mouse Bone Marrow Macrophages (BMMs) | RANKL (100 ng/mL) | Inhibition of TRAP-positive osteoclast formation | Dose-dependent inhibition (25-100 µM) |

Experimental Protocols

Reproducible and well-defined experimental protocols are critical for evaluating the biological activity of harpagoside. The following sections detail the methodologies for key in vitro assays.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the anti-inflammatory effects of harpagoside in a cell-based assay.

Nitric Oxide (NO) Production - Griess Assay

This protocol measures nitrite (NO₂⁻), a stable product of NO, in cell culture supernatants.

Cell Line: RAW 264.7 murine macrophages.

Methodology:

-

Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

-

Treatment: Pre-treat cells with varying concentrations of harpagoside for 1-2 hours.

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce NO production. Include untreated and LPS-only controls.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Sample Collection: After incubation, carefully collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.

-

Griess Reaction:

-

Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.

-

Add 100 µL of the Griess reagent to each 100 µL sample of supernatant.

-

-

Measurement: Incubate the mixture at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Gene Expression Analysis - RT-qPCR for iNOS and COX-2

This protocol quantifies the mRNA levels of pro-inflammatory genes.

Cell Line: HepG2 human hepatocarcinoma cells.

Methodology:

-

Cell Culture and Treatment: Seed HepG2 cells in 6-well plates. Pre-treat cells with harpagoside (e.g., 200 µM) for 2 hours, followed by stimulation with LPS (10 µg/mL) for 1 to 6 hours.

-

RNA Extraction: Lyse the cells and extract total RNA using a suitable reagent like TRIzol, following the manufacturer's protocol. Assess RNA quality and quantity via spectrophotometry.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR):

-

Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers for the target genes (iNOS, COX-2) and a housekeeping gene (e.g., β-actin), and the synthesized cDNA.

-

Perform the qPCR reaction using a real-time PCR system.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Protein Expression and Pathway Analysis - Western Blot

This protocol detects and quantifies specific proteins to analyze signaling pathway activation.

Cell Line: HepG2 cells.

Methodology:

-

Cell Culture and Treatment: Follow the same procedure as for RT-qPCR (Protocol 4.3).

-

Protein Extraction:

-

For total protein, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

For pathway analysis, perform nuclear and cytoplasmic fractionation using a commercial kit to separate proteins based on their cellular location (e.g., NF-κB p65 in the nucleus, IκBα in the cytoplasm).

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-COX-2, anti-iNOS, anti-NF-κB p65, anti-IκBα, anti-β-actin).

-

Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

RANKL-Induced Osteoclastogenesis Assay

This protocol assesses the effect of harpagoside on the differentiation of bone-resorbing osteoclasts.

Primary Cells: Mouse Bone Marrow Macrophages (BMMs).

Methodology:

-

BMM Isolation: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in the presence of M-CSF (Macrophage colony-stimulating factor, 30 ng/mL) for 3 days to generate BMMs.

-

Osteoclast Differentiation:

-

Seed BMMs (3.5 x 10⁴ cells/well) and culture them in media containing M-CSF (30 ng/mL) and RANKL (100 ng/mL) to induce osteoclast differentiation.

-

Simultaneously, treat the cells with various concentrations of harpagoside (e.g., 0, 25, 50, 100 µM).

-

-

Incubation: Culture the cells for 4 days, replacing the medium as needed.

-

TRAP Staining:

-

Fix the cells with 3.7% formalin.

-

Permeabilize with 0.1% Triton X-100.

-

Stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts.

-

-

Quantification: Count the number of TRAP-positive multinucleated cells (MNCs) containing three or more nuclei under a microscope. These are considered mature osteoclasts.

Conclusion

Harpagoside is a natural compound with well-documented anti-inflammatory and anti-resorptive properties, supported by a growing body of scientific evidence. Its multifaceted mechanism of action, centered on the inhibition of the NF-κB and RANKL signaling pathways, makes it a compelling candidate for the development of novel therapeutics for a range of inflammatory conditions, including arthritis and inflammatory bone disorders. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of harpagoside.

References

- 1. benchchem.com [benchchem.com]

- 2. Harpagoside Inhibits RANKL-Induced Osteoclastogenesis via Syk-Btk-PLCγ2-Ca(2+) Signaling Pathway and Prevents Inflammation-Mediated Bone Loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Harpagoside Inhibits RANKL-Induced Osteoclastogenesis via Syk-Btk-PLCγ2-Ca(2+) Signaling Pathway and Prevents Inflammation-Mediated Bone Loss. | Semantic Scholar [semanticscholar.org]

- 4. origene.com [origene.com]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

The Secondary Metabolome of Harpagophytum procumbens: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Core Bioactive Compounds, Analytical Methodologies, and Therapeutic Potential

Harpagophytum procumbens, commonly known as Devil's Claw, is a plant native to Southern Africa that has long been utilized in traditional medicine for its anti-inflammatory and analgesic properties. Modern scientific inquiry has identified a rich array of secondary metabolites as the basis for its therapeutic effects, making it a subject of significant interest for pharmaceutical research and development. This technical guide provides a comprehensive overview of the secondary metabolites of H. procumbens, with a focus on quantitative analysis, experimental protocols, and the underlying biochemical pathways.

Core Secondary Metabolites: Iridoid Glycosides and Beyond

The medicinal properties of Harpagophytum procumbens are largely attributed to its diverse profile of secondary metabolites. The most prominent and extensively studied class of compounds are the iridoid glycosides, with harpagoside being the principal bioactive constituent.[1][2][3] In addition to harpagoside, other significant iridoid glycosides include harpagide and procumbide.[3][4]

Beyond the iridoids, H. procumbens also contains a variety of other bioactive compounds that contribute to its overall therapeutic profile. These include:

-

Phenolic Glycosides: Verbascoside (also known as acteoside) and isoverbascoside are notable examples.

-

Phenolic Acids: Caffeic acid and chlorogenic acid are present in the plant.

-

Flavonoids: Derivatives of luteolin and kaempferol have been identified.

-

Terpenoids: This class of compounds is also a component of the plant's secondary metabolite profile.

-

Phytosterols: These compounds are also found within the plant.

The synergistic or antagonistic interactions between these various compounds are a key area of ongoing research, with some evidence suggesting that the whole plant extract may be more efficacious than isolated constituents.

Quantitative Analysis of Key Metabolites

The concentration of secondary metabolites in H. procumbens, particularly harpagoside, can vary significantly depending on the plant part, geographical origin, and harvesting practices. The European Pharmacopoeia specifies that commercial Devil's Claw products should contain a minimum of 1.2% harpagoside. However, studies have revealed a wide range in harpagoside content in both raw materials and commercial products.

| Plant Material/Product | Species | Harpagoside Content (%) | Analytical Method | Reference |

| Raw Secondary Tubers | H. procumbens | 0.17 - 4.37 | UHPLC-MS | |

| Raw Secondary Tubers | H. zeyheri | 0.00 - 3.07 | UHPLC-MS | |

| Commercial Products | H. procumbens / H. zeyheri | Not detected - 3.50 | UHPLC-MS | |

| In vitro Tuber Culture | H. procumbens | 16.07 mg/g DW | Spectroscopic Analysis | |

| In vitro Cell Suspension/Hairy Root Cultures | H. procumbens | 0.12 mg/g DW | Spectroscopic Analysis |

| Compound | Plant Part/Culture | Concentration | Analytical Method | Reference |

| Verbascoside | In vitro Cell Suspension | 0.078 g/g DW | Spectroscopic Analysis | |

| Verbascoside | Tuber | 0.056 g/g DW | Spectroscopic Analysis |

Experimental Protocols

Extraction of Secondary Metabolites

A variety of methods have been employed for the extraction of bioactive compounds from H. procumbens. The choice of method can significantly impact the yield and profile of the extracted metabolites.

1. Maceration with Ethanol-Water: A general and widely used method involves the maceration of the dried and powdered plant material (secondary tubers) with a mixture of ethanol and water (e.g., 60% ethanol). The mixture is typically stirred for a specified period before being filtered. The resulting extract can then be concentrated under reduced pressure.

2. Supercritical Fluid Extraction (SFE): This method utilizes supercritical carbon dioxide (CO2) as the extraction solvent.

-

Apparatus: A supercritical fluid extractor.

-

Procedure:

-

The ground plant material is packed into the extraction vessel.

-

Supercritical CO2, optionally with a co-solvent such as ethanol (e.g., 10%), is passed through the vessel at a controlled temperature and pressure (e.g., 40°C and 200 bar).

-

The extract is collected in a separator where the CO2 is vaporized, leaving behind the extracted compounds.

-

-

Advantages: This method is environmentally friendly and can yield extracts with a high concentration of harpagoside.

3. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These are more modern and efficient extraction techniques.

-

Principle: Both methods use energy (ultrasonic waves or microwaves) to disrupt the plant cell walls, facilitating the release of secondary metabolites into the solvent.

-

General Procedure:

-

The powdered plant material is suspended in a suitable solvent.

-

The suspension is subjected to ultrasonication or microwave irradiation for a defined time and power setting.

-

The mixture is then filtered, and the extract is collected.

-

Analytical Methods for Quantification

1. Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): This is a highly sensitive and specific method for the quantification of harpagoside and other metabolites.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water (often with a modifier like formic acid) and an organic solvent such as acetonitrile or methanol.

-

Detection: Mass spectrometry (MS) allows for the precise identification and quantification of compounds based on their mass-to-charge ratio.

-

Limit of Detection (LOD) and Quantification (LOQ): For harpagoside, LOD and LOQ have been reported as 0.165 µg/mL and 0.499 µg/mL, respectively.

2. High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a valuable tool for the qualitative and quantitative analysis of harpagoside in raw materials and commercial products.

-

Stationary Phase: HPTLC plates coated with silica gel.

-

Mobile Phase: A mixture of solvents such as ethyl acetate, methanol, and water.

-

Detection: After development, the plate is dried and the spots can be visualized under UV light (e.g., 254 nm) or by spraying with a derivatizing agent (e.g., vanillin-sulfuric acid reagent) followed by heating. Densitometric analysis is used for quantification.

3. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This is a robust and commonly used method for the quantification of harpagoside.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: An isocratic or gradient mixture of methanol and water is often used.

-

Detection: The UV absorbance is monitored at a specific wavelength, typically around 278 nm for harpagoside.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Harpagophytum procumbens extracts and its secondary metabolites are mediated through various signaling pathways. A primary mechanism involves the inhibition of pro-inflammatory cytokines.

Caption: Inhibition of Pro-inflammatory Pathways by H. procumbens.

Studies have shown that H. procumbens extracts can significantly suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in response to inflammatory stimuli. This is thought to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. Harpagoside has also been shown to inhibit the leukotriene synthesis pathway.

Experimental and Analytical Workflow

A typical workflow for the analysis of secondary metabolites from Harpagophytum procumbens involves several key stages, from sample preparation to data analysis.

Caption: General Workflow for H. procumbens Metabolite Analysis.

Biosynthesis of Harpagoside